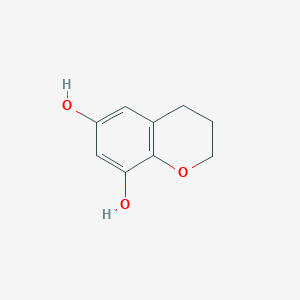![molecular formula C10H11N3O B14261052 {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol CAS No. 154696-41-0](/img/structure/B14261052.png)
{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol is a compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The presence of these rings in a single molecule makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol typically involves the reaction of 2-chloromethylpyridine with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and receptor-ligand interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules. It can be used in the design of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of various chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simple heterocyclic compound with a wide range of biological activities.
Pyridine: Another basic heterocyclic compound used in various chemical syntheses.
Histidine: An amino acid containing an imidazole ring, important in enzyme active sites.
Uniqueness
The uniqueness of {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol lies in its combined structure of imidazole and pyridine rings, which allows it to participate in a diverse array of chemical and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
154696-41-0 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
[6-(imidazol-1-ylmethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c14-7-10-3-1-2-9(12-10)6-13-5-4-11-8-13/h1-5,8,14H,6-7H2 |
Clave InChI |
FRYHHZYZIFVGFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)CO)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)
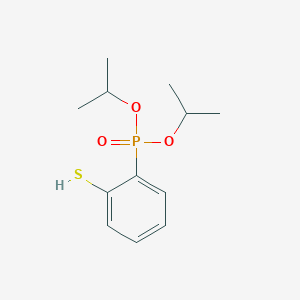
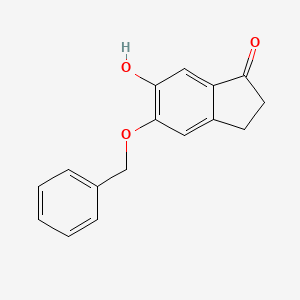
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
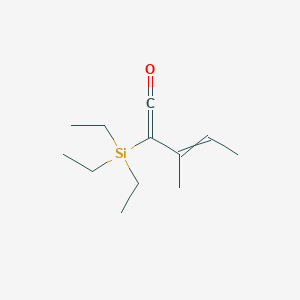
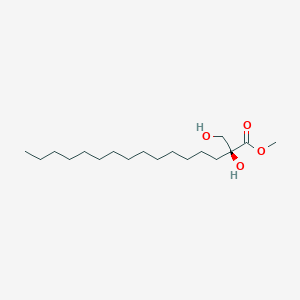
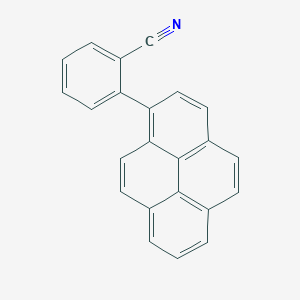
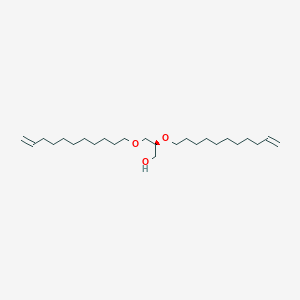
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
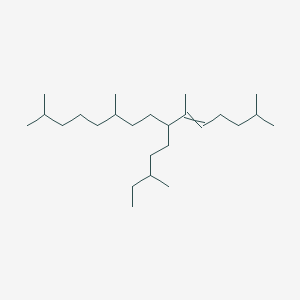
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
